4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide
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Overview
Description
4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a methoxyethoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest for various synthetic and biological studies.
Preparation Methods
The synthesis of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(2-methoxyethoxy)benzoic acid with cyclopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically requires a palladium catalyst and a boronic acid derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design and optimization.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methoxyethoxy groups contribute to the compound’s overall binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:
4-Amino-3-methoxybenzamide: This compound lacks the cyclopropyl and methoxyethoxy groups, resulting in different chemical properties and reactivity.
N-Cyclopropyl-3-(2-methoxyethoxy)benzamide: This compound lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
4-Amino-N-cyclopropylbenzamide: This compound lacks the methoxyethoxy group, which may influence its solubility and overall chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity that are not present in the similar compounds listed above.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-6-7-18-12-8-9(2-5-11(12)14)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMNOOATXWOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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